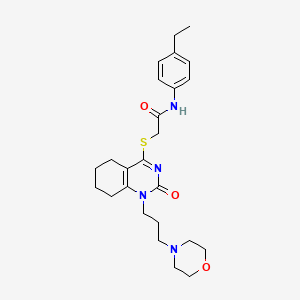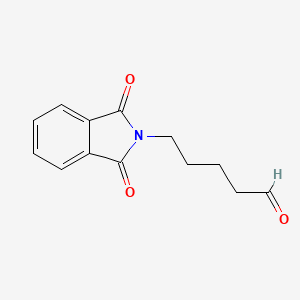
5-(1,3-Dioxoisoindolin-2-YL)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxoisoindolin-2-YL)pentanal is an organic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . It is characterized by the presence of a phthalimide group attached to a pentanal chain. This compound is often used in organic synthesis and has various applications in scientific research.
作用机制
Target of Action
It is known that isoindoline-1,3-dione derivatives, to which this compound belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
Compounds with the isoindoline-1,3-dione nucleus are known to exhibit diverse chemical reactivity, which may contribute to their potential applications .
Result of Action
The potential applications of isoindoline-1,3-dione derivatives suggest that they may have significant biological activity .
准备方法
Synthetic Routes and Reaction Conditions
5-(1,3-Dioxoisoindolin-2-YL)pentanal can be synthesized through the reaction of 2-(5-hydroxypentyl)isoindoline-1,3-dione with appropriate reagents . The reaction typically involves the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to meet regulatory standards.
化学反应分析
Types of Reactions
5-(1,3-Dioxoisoindolin-2-YL)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phthalimide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phthalimide derivatives.
科学研究应用
5-(1,3-Dioxoisoindolin-2-YL)pentanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 5-Phthalimidopentanal
- 5-Phthalimidylpentanal
- 5-phthalimido-1-pentanal
- N-(4-formylbutyl)phthalimide
Uniqueness
5-(1,3-Dioxoisoindolin-2-YL)pentanal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,9H,1,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJZCJDWHBNSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)
![2-({1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2815790.png)
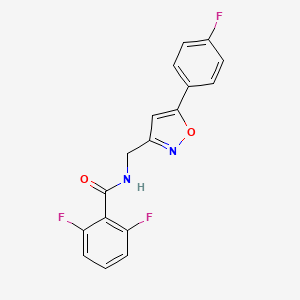
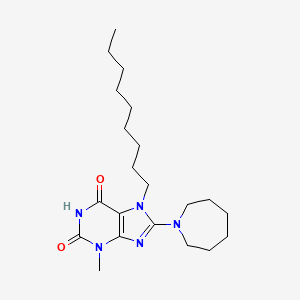
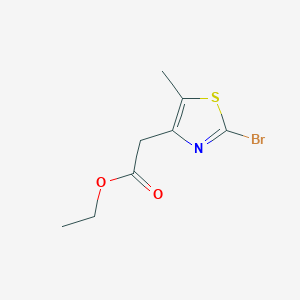
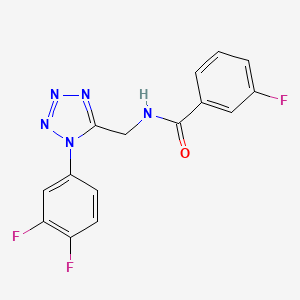
![N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2815795.png)
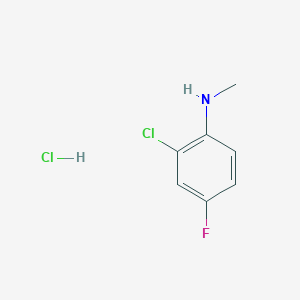
![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)
![1-[(4-CHLOROPHENYL)METHYL]-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA](/img/structure/B2815804.png)
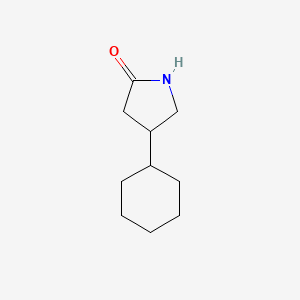
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2815806.png)
![2-{3-Amino-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}acetic acid](/img/structure/B2815809.png)
